BenchChemオンラインストアへようこそ!

3,6-Diisopropylpyrimidine-2,4(1H,3H)-dione

Medicinal chemistry Solubility prediction Structure-based drug design

3,6-Diisopropylpyrimidine-2,4(1H,3H)-dione is a C3,C6-diisopropyl-substituted pyrimidine-2,4-dione (uracil derivative) with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol. Unlike N-alkylated uracil analogs that bear substituents on the ring nitrogen atoms, this compound places both isopropyl groups on the carbon skeleton at positions 3 and 6, leaving the N1 position available as a hydrogen bond donor.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
CAS No. 7441-18-1
Cat. No. B1466966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Diisopropylpyrimidine-2,4(1H,3H)-dione
CAS7441-18-1
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=O)N(C(=O)N1)C(C)C
InChIInChI=1S/C10H16N2O2/c1-6(2)8-5-9(13)12(7(3)4)10(14)11-8/h5-7H,1-4H3,(H,11,14)
InChIKeyJATXCGWBITYPGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Diisopropylpyrimidine-2,4(1H,3H)-dione (CAS 7441-18-1): Procurement-Relevant Physicochemical & Structural Profile


3,6-Diisopropylpyrimidine-2,4(1H,3H)-dione is a C3,C6-diisopropyl-substituted pyrimidine-2,4-dione (uracil derivative) with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol [1]. Unlike N-alkylated uracil analogs that bear substituents on the ring nitrogen atoms, this compound places both isopropyl groups on the carbon skeleton at positions 3 and 6, leaving the N1 position available as a hydrogen bond donor [1]. This regiochemistry directly impacts computed partition coefficient (XLogP3-AA = 1.1), hydrogen bond donor count (1), and topological polar surface area (49.4 Ų), all of which are critical for solubility, permeability, and molecular recognition in both synthetic and biological applications [1].

Why 3,6-Diisopropylpyrimidine-2,4(1H,3H)-dione Cannot Be Replaced by Isomeric N,N'-Dialkyluracils for Structure-Activity or Physicochemical Screening


Generic substitution of 3,6-diisopropylpyrimidine-2,4(1H,3H)-dione by its closest isobaric analog, 1,3-dipropylpyrimidine-2,4(1H,3H)-dione (CAS 59245-41-9), introduces measurable changes in key molecular descriptors that directly impact experimental behavior. Despite sharing an identical molecular formula and mass (C10H16N2O2, 196.25 g/mol), the two regioisomers differ in hydrogen bond donor count (1 vs. 0), rotatable bond count (2 vs. 4), and topological polar surface area (49.4 vs. 40.6 Ų) [1]. These differences alter solubility, logD, and protein-binding potential, meaning the compounds are not functionally interchangeable in medicinal chemistry campaigns, supramolecular assembly, or chromatographic method development where precise hydrogen-bonding and conformational profiles are required [1].

Quantitative Differentiation Evidence: 3,6-Diisopropylpyrimidine-2,4(1H,3H)-dione vs. N-Alkylated Uracil Isomers


Hydrogen Bond Donor Count: 1 (Target) vs. 0 (1,3-Dipropyl Isomer)

3,6-Diisopropylpyrimidine-2,4(1H,3H)-dione possesses one hydrogen bond donor (the N1-H), whereas its closest isobaric analog, 1,3-dipropylpyrimidine-2,4(1H,3H)-dione, has zero H-bond donors because both ring nitrogens are alkylated [1]. This single-donor difference is critical: H-bond donor count directly influences aqueous solubility, passive membrane permeability, and the ability to engage in specific protein-ligand hydrogen bonds. In fragment-based drug discovery and property-guided library design, replacing the target compound with the N,N'-dialkyl isomer would eliminate a key donor interaction, potentially altering hit rates and binding modes [1].

Medicinal chemistry Solubility prediction Structure-based drug design

Rotatable Bond Count: 2 (Target) vs. 4 (1,3-Dipropyl Isomer) – Reduced Conformational Flexibility

The target compound contains only 2 rotatable bonds (the two isopropyl C–C attachments), whereas the 1,3-dipropyl isomer has 4 rotatable bonds (two N-propyl chains) [1]. Reduced rotatable bond count is associated with lower conformational entropy penalty upon binding, potentially higher crystallizability, and improved ligand efficiency metrics in drug discovery [1].

Conformational analysis Molecular modeling Crystallization

Topological Polar Surface Area: 49.4 Ų (Target) vs. 40.6 Ų (1,3-Dipropyl Isomer)

The topological polar surface area (TPSA) of 3,6-diisopropylpyrimidine-2,4(1H,3H)-dione is 49.4 Ų, compared to 40.6 Ų for the 1,3-dipropyl isomer [1]. This ~22% higher TPSA arises from the exposed N1-H donor and carbonyl orientation and places the target compound closer to the commonly cited TPSA threshold of <60 Ų for good oral absorption, while the comparator falls further below it [1]. In CNS drug discovery where TPSA <60–70 Ų is desired for blood-brain barrier penetration, both compounds are within range, but the 8.8 Ų difference can shift predicted permeability rank-ordering in multiparameter optimization [1].

ADME prediction Permeability Blood-brain barrier

Batch-Certified Purity of 98% with Multi-Technique QC Documentation (NMR, HPLC, GC)

Commercial sourcing from Bidepharm provides 3,6-diisopropylpyrimidine-2,4(1H,3H)-dione at a standard purity of 98%, supported by batch-specific quality control documentation including NMR, HPLC, and GC analyses . In contrast, many alternative pyrimidinedione building blocks are offered without full multi-technique characterization, requiring end-users to perform in-house re-qualification before use in sensitive synthetic or biological workflows .

Quality assurance Reproducibility Procurement specifications

XLogP3-AA Lipophilicity: 1.1 (Target) vs. 1.2 (1,3-Dipropyl Isomer) – Comparable but Distinct

The computed XLogP3-AA value for 3,6-diisopropylpyrimidine-2,4(1H,3H)-dione is 1.1, compared to 1.2 for the 1,3-dipropyl isomer [1]. While the difference is small (Δ = 0.1 log unit), the C-substituted isopropyl groups in the target compound place lipophilic bulk directly on the heterocyclic core, whereas the N-propyl chains in the comparator extend outward from the ring nitrogens [1]. This topological difference affects how lipophilicity is distributed across the molecular surface, potentially influencing binding to hydrophobic protein pockets differently even when global logP values are similar.

Lipophilicity LogP Drug-likeness

Recommended Procurement Scenarios for 3,6-Diisopropylpyrimidine-2,4(1H,3H)-dione Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring a Single H-Bond Donor Uracil Scaffold

In fragment library design where a single hydrogen bond donor is required for target engagement but N,N'-dialkylation is undesirable due to loss of donor capacity, 3,6-diisopropylpyrimidine-2,4(1H,3H)-dione is the appropriate procurement choice. Its N1-H donor (absent in the 1,3-dipropyl isomer) enables key protein-ligand hydrogen bonding while the C3 and C6 isopropyl groups provide steric and lipophilic character [1].

Crystallography Campaigns Prioritizing Low Conformational Flexibility

With only 2 rotatable bonds—compared to 4 in the isobaric 1,3-dipropyl analog—this compound presents a reduced conformational ensemble, increasing the probability of successful co-crystallization with target proteins. Procurement for X-ray crystallography or solid-state NMR studies is supported by this favorable rotatable bond profile [1].

ADME Screening Libraries Where TPSA-Mediated Permeability Differentiation is Sought

For parallel artificial membrane permeability assay (PAMPA) or Caco-2 screening cascades that rank-order compounds by TPSA, 3,6-diisopropylpyrimidine-2,4(1H,3H)-dione (TPSA = 49.4 Ų) provides a distinct TPSA anchor point relative to the 1,3-dipropyl isomer (TPSA = 40.6 Ų). This allows library designers to test the predictive value of an ~8.8 Ų TPSA increment on measured permeability within a controlled isobaric pair [1].

Synthetic Chemistry Requiring Pre-Verified Building Block Purity for Multi-Step Routes

For multi-step synthetic sequences where intermediate purity directly impacts downstream yield and product quality, sourcing 3,6-diisopropylpyrimidine-2,4(1H,3H)-dione at a documented 98% purity with orthogonal QC (NMR, HPLC, GC) eliminates the need for in-house re-purification and reduces failure risk in subsequent transformations .

Quote Request

Request a Quote for 3,6-Diisopropylpyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.